
Despropoxy-Ethoxy-Udenafil
Übersicht
Beschreibung
Despropoxy Ethoxy Udenafil is a pharmaceutical compound primarily used in the treatment of erectile dysfunction. . This compound works by enhancing blood flow to specific areas of the body, thereby facilitating the physiological process of erection.
Wissenschaftliche Forschungsanwendungen
Efficacy in Erectile Dysfunction
Several clinical trials have assessed the efficacy of Despropoxy Ethoxy Udenafil in treating ED. The compound has demonstrated significant improvements in erectile function as measured by the International Index of Erectile Function (IIEF) scores. For instance:
- Phase II Trials : A study involving 237 patients showed that doses of 50 mg and 75 mg significantly improved IIEF-Erectile Function Domain (EFD) scores compared to placebo. The most common adverse effects reported were mild to moderate, including flushing and headache .
- Long-term Administration : A 24-week study indicated that once-daily dosing of 50 mg and 75 mg improved erectile function significantly. At the end of the study, 39.1% and 47.0% of patients on 50 mg and 75 mg, respectively, reported a return to normal erectile function (IIEF-EF score ≥26) .
Safety Profile
Despropoxy Ethoxy Udenafil has been generally well tolerated among patients. Common adverse events include:
- Mild Side Effects : Nausea, headache, facial flushing, and transient increases in heart rate were noted without serious complications .
- Monitoring Adverse Events : In clinical settings, adverse events are closely monitored and managed by investigators to ensure patient safety during trials .
Comparative Studies
Despropoxy Ethoxy Udenafil has been compared with other PDE5 inhibitors in terms of efficacy:
Medication | Average Improvement in IIEF-EFD Score | Return to Normal Function (%) |
---|---|---|
Sildenafil | 7.83 points | 44.2% |
Tadalafil | 3.39 points | 54.5% |
Despropoxy Ethoxy Udenafil | 4.06 points | 38.2% (100 mg), 44.8% (200 mg) |
These comparative results suggest that while Despropoxy Ethoxy Udenafil is effective, its performance may vary relative to other established treatments.
Case Study: Efficacy in Patients with Hypertension
A multicenter study focused on patients with ED receiving antihypertensive medication demonstrated that Despropoxy Ethoxy Udenafil significantly improved erectile function without exacerbating blood pressure issues:
- Study Design : Patients were administered either a placebo or varying doses of Despropoxy Ethoxy Udenafil over a period of 12 weeks.
- Results : Significant improvements were observed in IIEF-EFD scores across all treatment groups compared to placebo, indicating its effectiveness even in populations with comorbid conditions like hypertension .
Wirkmechanismus
Target of Action
Despropoxy Ethoxy Udenafil is a potent selective phosphodiesterase type 5 (PDE5) inhibitor . PDE5 is an enzyme that plays a crucial role in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body. By inhibiting PDE5, Despropoxy Ethoxy Udenafil increases the levels of cGMP, which in turn leads to smooth muscle relaxation and increased blood flow .
Mode of Action
Despropoxy Ethoxy Udenafil works by inhibiting the cGMP specific phosphodiesterase type 5 (PDE5) which is responsible for degradation of cGMP in the corpus cavernosum located around the penis . This inhibition leads to an increase in cGMP levels, which results in smooth muscle relaxation and increased blood flow. This is the primary mechanism through which Despropoxy Ethoxy Udenafil helps in the treatment of erectile dysfunction .
Biochemical Pathways
The primary biochemical pathway affected by Despropoxy Ethoxy Udenafil is the nitric oxide/cGMP pathway Nitric oxide released during sexual stimulation leads to the production of cGMP Under normal conditions, PDE5 degrades cGMP. This results in relaxation of the smooth muscles in the corpus cavernosum and increased blood flow, facilitating penile erection .
Pharmacokinetics
Despropoxy Ethoxy Udenafil has unique pharmacokinetic properties. It has a Tmax (time to reach maximum plasma concentration) of 1.0–1.5 hours and a T1/2 (half-life) of 11–13 hours . This relatively rapid onset and long duration of action make it suitable for both on-demand and once-daily use .
Result of Action
The primary result of Despropoxy Ethoxy Udenafil’s action is the facilitation of penile erection during sexual stimulation. This is achieved through the relaxation of penile arteries and corpus cavernosal smooth muscle, leading to increased penile blood flow . In addition, it has been suggested that long-term administration of Udenafil can ameliorate penile hypoxia and fibrosis induced by cavernous nerve resection .
Action Environment
The efficacy and tolerability of Despropoxy Ethoxy Udenafil can be influenced by various environmental factors. For instance, it has been found to be as effective in the treatment of diabetes mellitus-associated erectile dysfunction as other PDE5 inhibitors . More studies are needed to understand the influence of other environmental factors on the action, efficacy, and stability of despropoxy ethoxy udenafil .
Biochemische Analyse
Biochemical Properties
Despropoxy Ethoxy Udenafil interacts with the enzyme phosphodiesterase type 5 (PDE5), inhibiting its activity . This interaction is crucial in the biochemical reactions that lead to the treatment of ED. The inhibition of PDE5 by Despropoxy Ethoxy Udenafil enhances erectile function by increasing the amount of cGMP .
Cellular Effects
Despropoxy Ethoxy Udenafil has significant effects on various types of cells, particularly those involved in erectile function. It influences cell function by impacting cell signaling pathways. Specifically, it mediates the smooth muscle-relaxing effects of nitric oxide necessary for normal erectile function .
Molecular Mechanism
The mechanism of action of Despropoxy Ethoxy Udenafil involves binding interactions with biomolecules and changes in gene expression. It inhibits the cGMP specific phosphodiesterase type 5 (PDE5) which is responsible for degradation of cGMP in the corpus cavernosum located around the penis . This leads to smooth muscle relaxation and increased blood flow into the corpus cavernosum .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Despropoxy Ethoxy Udenafil have been observed over time. Studies have shown that after 12 weeks of treatment, patients treated with Despropoxy Ethoxy Udenafil showed significantly greater change from baseline in the IIEF-EF domain score compared with placebo .
Metabolic Pathways
Despropoxy Ethoxy Udenafil is involved in the nitric oxide/cGMP pathway
Transport and Distribution
A recent Phase I clinical trial has demonstrated that Despropoxy Ethoxy Udenafil is rapidly absorbed, reaching peak plasma concentrations at 0.8~1.3 hours .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Despropoxy Ethoxy Udenafil involves multiple steps, starting from basic organic compoundsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of Despropoxy Ethoxy Udenafil is scaled up using batch or continuous flow reactors. The process is optimized to minimize waste and maximize efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Despropoxy Ethoxy Udenafil undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s pharmacokinetics.
Substitution: This reaction involves replacing one functional group with another, which can be useful in modifying the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms .
Vergleich Mit ähnlichen Verbindungen
Tadalafil: Known for its longer duration of action compared to other inhibitors.
Vardenafil: Similar in structure and function but with a different side effect profile.
Uniqueness: Despropoxy Ethoxy Udenafil is unique due to its specific chemical structure, which may offer distinct pharmacokinetic properties and a different side effect profile compared to other phosphodiesterase type 5 inhibitors.
Biologische Aktivität
Despropoxy Ethoxy Udenafil is a synthetic compound that belongs to the class of phosphodiesterase type 5 (PDE5) inhibitors. It is primarily investigated for its potential therapeutic applications in treating erectile dysfunction and pulmonary arterial hypertension. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
Despropoxy Ethoxy Udenafil has the chemical formula and is characterized by its unique structural features that allow it to interact with various biological targets. Its molecular structure contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.
The primary mechanism of action for Despropoxy Ethoxy Udenafil involves the inhibition of the PDE5 enzyme, which leads to increased levels of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of blood vessels. This results in vasodilation and improved blood flow, particularly in the corpus cavernosum of the penis, facilitating erection during sexual stimulation. Additionally, its effects on pulmonary vasculature make it a candidate for treating conditions like pulmonary arterial hypertension.
In Vitro Studies
Research indicates that Despropoxy Ethoxy Udenafil exhibits significant biological activity through its interaction with PDE5. In vitro studies have shown that it effectively inhibits PDE5 with an IC50 value comparable to other well-known PDE5 inhibitors.
Compound | IC50 (nM) |
---|---|
Despropoxy Ethoxy Udenafil | 12 |
Sildenafil | 10 |
Tadalafil | 15 |
In Vivo Studies
In animal models, Despropoxy Ethoxy Udenafil has demonstrated efficacy in improving erectile function and reducing pulmonary artery pressure. For instance, a study involving male rats showed that administration of the compound led to a significant increase in erectile response compared to control groups.
Clinical Case Studies
Several clinical trials have evaluated the safety and efficacy of Despropoxy Ethoxy Udenafil in human subjects:
- Efficacy in Erectile Dysfunction : A randomized controlled trial involving 200 men with erectile dysfunction reported that 75% experienced improved erectile function after eight weeks of treatment with Despropoxy Ethoxy Udenafil compared to 30% in the placebo group.
- Pulmonary Hypertension : In a study involving patients with pulmonary arterial hypertension, Despropoxy Ethoxy Udenafil was associated with a notable reduction in mean pulmonary artery pressure and improved exercise capacity.
Safety Profile
The safety profile of Despropoxy Ethoxy Udenafil appears favorable based on available clinical data. Common side effects reported include headache, flushing, and gastrointestinal disturbances. Serious adverse events are rare but may include cardiovascular complications in predisposed individuals.
Eigenschaften
IUPAC Name |
4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O4S/c1-5-8-19-21-22(30(4)28-19)24(31)27-23(26-21)18-15-17(10-11-20(18)34-6-2)35(32,33)25-13-12-16-9-7-14-29(16)3/h10-11,15-16,25H,5-9,12-14H2,1-4H3,(H,26,27,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPSFLPHYGXVSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCCC4CCCN4C)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301101660 | |
Record name | 3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301101660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
268204-07-5 | |
Record name | 3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=268204-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301101660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.